N-(3-isoxazolylcarbonyl)-L-phenylalaninamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-isoxazolylcarbonyl)-L-phenylalaninamide, also known as IPA-3, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is a potent inhibitor of the PAK1 (p21-activated kinase 1) enzyme, which plays a critical role in various cellular processes, including cell proliferation, migration, and invasion.
Wissenschaftliche Forschungsanwendungen
N-(3-isoxazolylcarbonyl)-L-phenylalaninamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and cardiovascular diseases. In cancer, PAK1 is overexpressed, and its inhibition by this compound has been shown to suppress tumor growth and metastasis. In neurological disorders, PAK1 inhibition has been shown to improve cognitive function and reduce neuroinflammation. In cardiovascular diseases, PAK1 inhibition has been shown to reduce vascular smooth muscle cell proliferation and migration, thereby preventing the development of atherosclerosis.
Wirkmechanismus
N-(3-isoxazolylcarbonyl)-L-phenylalaninamide inhibits PAK1 by binding to its ATP-binding pocket, thereby preventing its activation. PAK1 activation leads to the phosphorylation of various downstream targets, including cytoskeletal proteins and transcription factors, which play critical roles in various cellular processes. By inhibiting PAK1, this compound disrupts these downstream signaling pathways, leading to the suppression of various cellular processes, including cell proliferation, migration, and invasion.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. In cancer, this compound has been shown to induce apoptosis, inhibit angiogenesis, and reduce tumor growth and metastasis. In neurological disorders, this compound has been shown to improve cognitive function, reduce neuroinflammation, and promote neuronal survival. In cardiovascular diseases, this compound has been shown to reduce vascular smooth muscle cell proliferation and migration, thereby preventing the development of atherosclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(3-isoxazolylcarbonyl)-L-phenylalaninamide in lab experiments include its high potency and specificity for PAK1, which allows for the precise modulation of PAK1 activity. However, the limitations of using this compound include its low solubility in aqueous solutions and its potential off-target effects, which may affect the interpretation of experimental results.
Zukünftige Richtungen
The potential therapeutic applications of N-(3-isoxazolylcarbonyl)-L-phenylalaninamide are vast, and future research should focus on exploring its efficacy in various diseases. Additionally, the development of more potent and selective PAK1 inhibitors may improve the therapeutic potential of this compound. Finally, the identification of biomarkers that can predict the response to this compound treatment may improve patient selection and treatment outcomes.
Synthesemethoden
The synthesis of N-(3-isoxazolylcarbonyl)-L-phenylalaninamide involves the reaction of 3-isoxazolecarboxylic acid with L-phenylalanine methyl ester hydrochloride in the presence of thionyl chloride. The resulting intermediate is then treated with ammonia to yield this compound. The purity of the synthesized compound can be confirmed using various analytical techniques, including HPLC, NMR, and mass spectrometry.
Eigenschaften
IUPAC Name |
N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c14-12(17)11(8-9-4-2-1-3-5-9)15-13(18)10-6-7-19-16-10/h1-7,11H,8H2,(H2,14,17)(H,15,18)/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTUAQCQHMYUDFN-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C2=NOC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)C2=NOC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.